5-(Iodomethyl)-6-oxaspiro[3.4]octan-7-one
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Overview
Description
5-(Iodomethyl)-6-oxaspiro[3.4]octan-7-one is a chemical compound with a unique spirocyclic structure. This compound is characterized by the presence of an iodomethyl group and an oxaspiro ring system, making it an interesting subject for various chemical studies and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(Iodomethyl)-6-oxaspiro[3.4]octan-7-one typically involves the reaction of a suitable precursor with iodine in the presence of a base. One common method is the iodination of a spirocyclic ketone using iodine and a base such as potassium carbonate. The reaction is usually carried out in an organic solvent like dichloromethane at room temperature.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production.
Chemical Reactions Analysis
Types of Reactions
5-(Iodomethyl)-6-oxaspiro[3.4]octan-7-one can undergo various types of chemical reactions, including:
Substitution Reactions: The iodomethyl group can be substituted with other nucleophiles such as amines, thiols, or alcohols.
Oxidation Reactions: The compound can be oxidized to form corresponding oxo derivatives.
Reduction Reactions: Reduction of the ketone group can yield alcohol derivatives.
Common Reagents and Conditions
Substitution: Nucleophiles like sodium azide or potassium thiocyanate in polar solvents.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.
Major Products
Substitution: Formation of spirocyclic amines, thiols, or ethers.
Oxidation: Formation of spirocyclic oxo compounds.
Reduction: Formation of spirocyclic alcohols.
Scientific Research Applications
5-(Iodomethyl)-6-oxaspiro[3.4]octan-7-one has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential use in drug development, particularly as a precursor for bioactive compounds.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 5-(Iodomethyl)-6-oxaspiro[3.4]octan-7-one depends on its specific application. In biological systems, it may interact with enzymes or receptors, leading to various biochemical effects. The iodomethyl group can act as a reactive site for further chemical modifications, enabling the compound to participate in diverse chemical pathways.
Comparison with Similar Compounds
Similar Compounds
5-(Iodomethyl)-6-azaspiro[3.4]octan-7-one: Similar structure but with a nitrogen atom in the ring.
5-(Bromomethyl)-6-oxaspiro[3.4]octan-7-one: Similar structure but with a bromomethyl group instead of an iodomethyl group.
5-(Chloromethyl)-6-oxaspiro[3.4]octan-7-one: Similar structure but with a chloromethyl group instead of an iodomethyl group.
Uniqueness
5-(Iodomethyl)-6-oxaspiro[3.4]octan-7-one is unique due to the presence of the iodomethyl group, which imparts distinct reactivity and chemical properties compared to its bromine and chlorine analogs. The oxaspiro ring system also contributes to its unique structural and chemical characteristics.
Properties
IUPAC Name |
5-(iodomethyl)-6-oxaspiro[3.4]octan-7-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11IO2/c9-5-6-8(2-1-3-8)4-7(10)11-6/h6H,1-5H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UYUVPGJSFCBNLX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2(C1)CC(=O)OC2CI |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11IO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
266.08 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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